塩化オスミウム(III)

説明

Synthesis Analysis

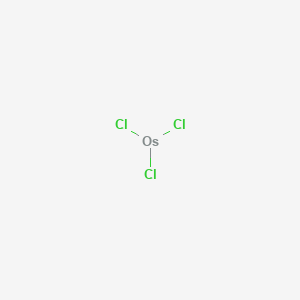

Osmium(III) chloride complexes can be synthesized through multiple pathways, often involving the reduction of higher oxidation state osmium compounds or direct synthesis from elemental osmium. A notable method includes the reaction of OsCl3·xH2O with phosphine ligands in boiling 2-propanol, yielding six-coordinate diamagnetic osmium(IV) complexes in good yield. This synthesis pathway highlights the complex's reactivity and ability to undergo transformations under specific conditions (Aracama et al., 1991).

Molecular Structure Analysis

The molecular structure of osmium(III) chloride complexes is characterized by diverse coordination geometries, depending on the ligands present. For instance, the structure of dichlorodihydridoosmium(IV) complexes has been elucidated, demonstrating the influence of ligand types on osmium's coordination environment. These structures often exhibit octahedral geometries, which are common for osmium complexes due to the metal's electronic configuration and preferences (Aracama et al., 1991).

科学的研究の応用

抗がん研究

塩化オスミウム(III)をベースとした錯体は、その多様な細胞毒性活性により、潜在的な抗がん剤として注目を集めています . NAMI-A、RAPTA-C、RM175のオスミウム類似体は合成され、その生物活性について試験されました . NAMI-Aと比較して、そのOs(III)類似体は水溶液中でより安定であると報告されており、有意な抗増殖活性を示しました .

薬物開発における作用機序

これらの錯体の作用機序は、まだ十分に解明されていません . Ru(III)をベースとした抗がん剤KP418の類似体であるOs-KP418の最初の加水分解反応と、Os-KP418とその水和生成物[Os-KP418(aqua)]のグアニンのN7部位における反応を調査するために、密度汎関数理論計算が行われました .

酸化反応における触媒

塩化オスミウム(III)は、ピリジンと酸化水素の存在下で、効率的なアルカン酸化触媒として使用されます . これは、様々な化学反応において貴重なツールとなります。

ジクロロジヒドリドオスミウム錯体の調製

塩化オスミウム(III)は、ジクロロジヒドリドオスミウム錯体の調製のための試薬として使用されます . これらの錯体は、化学の分野で様々な用途があります。

他の化合物の製造のための前駆体材料

塩化オスミウム(III)水和物は、ジクロロジヒドリドオスミウム錯体化合物や他の化合物の製造のための前駆体材料として使用されます . これは、様々なアレーン錯体の前駆体です .

単元素標準溶液の確立

作用機序

Target of Action

Osmium(III) chloride, also known as Osmium trichloride, primarily targets the N7 site of guanine . Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA, and its interaction with Osmium(III) chloride plays a crucial role in the compound’s mechanism of action .

Mode of Action

The mode of action of Osmium(III) chloride involves a two-step process. First, the compound undergoes hydrolysis, where a chloride ligand is substituted by a water molecule, resulting in a more reactive aquated species . This hydrolyzed form of Osmium(III) chloride then reacts with the N7 site of guanine . This interaction with guanine is a key aspect of the compound’s mode of action .

Biochemical Pathways

The interaction of Osmium(III) chloride with guanine can interfere with biochemical pathways in unusual ways .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability

Result of Action

Osmium-based complexes have attracted significant attention due to their diverse cytotoxic activities and other remarkable properties, suggesting potential anticancer applications .

Action Environment

The action of Osmium(III) chloride can be influenced by environmental factors. For instance, its stability in aqueous solution suggests that the compound’s action, efficacy, and stability may be affected by the presence of water and other solvents

Safety and Hazards

Osmium(III) chloride is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

将来の方向性

生化学分析

Biochemical Properties

Osmium(III) chloride is used for preparing osmium compounds and complexes . It is also an effective catalyst for alkane oxidation when combined with pyridine and hydrogen peroxide

Cellular Effects

Osmium-based complexes have been noted for their diverse cytotoxic activities and other remarkable properties . They have attracted significant attention as potential anticancer drugs .

Molecular Mechanism

It is known that osmium-based complexes can undergo hydrolysis reactions, producing more reactive species . For example, an osmium-based drug, Os-KP418, is first hydrolyzed via substitution of a chloride ligand by a water molecule to produce a more reactive aquated species . This species then reacts with the N7 site of guanine .

Temporal Effects in Laboratory Settings

It is known that osmium-based complexes can exhibit dose- and time-dependent antiproliferative activity .

Dosage Effects in Animal Models

Osmium-based complexes have been shown to exhibit dose- and time-dependent antiproliferative activity in hepatocarcinoma-bearing mice .

Metabolic Pathways

Osmium-based complexes have been noted for their diverse cytotoxic activities, suggesting they may interact with various metabolic pathways .

Transport and Distribution

Osmium-based complexes have been noted for their slow metal–ligand exchange kinetics, suggesting they may have unique transport and distribution properties .

Subcellular Localization

Osmium-based complexes have been noted for their diverse cytotoxic activities, suggesting they may localize to various subcellular compartments .

特性

IUPAC Name |

trichloroosmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Os/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIHPMFLFVHDIN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Os](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OsCl3, Cl3Os | |

| Record name | Osmium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Osmium(III)_chloride&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065457 | |

| Record name | Osmium chloride (OsCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13444-93-4 | |

| Record name | Osmium trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13444-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osmium chloride (OsCl3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmium chloride (OsCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Osmium chloride (OsCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Osmium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What catalytic applications have been explored for Osmium(III) chloride?

A1: Osmium(III) chloride (OsCl3) has demonstrated promising catalytic activity in the selective oxidation of methane and ethane using hydrogen peroxide in an aqueous medium []. This reaction primarily yields alcohols and aldehydes, with methyl hydroperoxide also observed as a product in the methane oxidation. Notably, OsCl3 exhibits higher turnover frequencies (TOFs) compared to other transition metal chlorides like FeCl3, CoCl2, and RuCl3 for these reactions.

Q2: How does the choice of oxidant influence the catalytic activity of Osmium(III) chloride in alkane oxidation?

A2: Research indicates that the effectiveness of OsCl3 as a catalyst for alkane oxidation is significantly influenced by the oxidant used []. While hydrogen peroxide (H2O2) facilitates efficient oxygenate formation from methane and ethane, alternative oxidants like NaClO, NaClO4, NaIO4, and even tert-butyl hydroperoxide (TBHP) result in significantly lower or negligible activity.

Q3: What insights do UV-Vis spectroscopic studies offer regarding the mechanism of Osmium(III) chloride-catalyzed oxidation?

A3: UV-Vis spectroscopic analysis suggests that OsCl3 likely undergoes oxidation to an Os(IV) species in the presence of H2O2 in an aqueous environment []. This Os(IV) species is proposed as the active catalytic species responsible for the oxygenation of methane and ethane.

Q4: What evidence suggests a radical pathway in the Osmium(III) chloride-catalyzed oxidation of alkanes?

A4: The involvement of a radical mechanism in the OsCl3-catalyzed oxidation of methane and ethane is supported by the observation that the addition of a radical scavenger to the reaction mixture leads to a suppression of oxygenate formation [].

Q5: Beyond catalysis, what other research areas involve Osmium(III) chloride?

A5: Osmium(III) chloride serves as a precursor in the synthesis of various osmium complexes. For instance, it reacts with trithiazyltrichloride to yield Os(NS)Cl3, which can be further reacted with [PPh4]Cl to form [PPh4]2[Os(NS)Cl5] and subsequently converted to [PPh4][(H2O)Os(NS)CI4] through recrystallization [].

Q6: What structural information is available for the osmium thionitrosyl complex, [PPh4][(H2O)Os(NS)CI4]?

A6: X-ray crystallography reveals that [PPh4][(H2O)Os(NS)CI4] crystallizes in the monoclinic space group P21/c. The osmium atom adopts an octahedral coordination geometry with the H2O ligand trans to the NS group. Notably, the Os-N-S unit exhibits near linearity [].

Q7: Has Osmium(III) chloride been utilized in the synthesis of materials with potential applications in quantum physics?

A7: Yes, a recent study explored the synthesis and properties of OsxCl3 (x = 0.81), using Osmium(III) chloride as a starting material []. This material exhibits a layered CdCl2-type structure with partially occupied osmium ions forming nano-domains with a honeycomb arrangement. These structural features suggest its potential relevance to the study of Kitaev spin liquid behavior.

Q8: Are there any reported biosensor applications utilizing Osmium(III) chloride-derived materials?

A8: Research has explored the use of an Osmium complex, likely derived from Osmium(III) chloride, as an electrocatalyst in a glucose biosensor []. This biosensor relies on the immobilization of the osmium complex and glucose oxidase onto a carbon nanotube-modified electrode. The resulting device exhibits high sensitivity and a low detection limit for glucose, demonstrating the potential of Osmium(III) chloride-derived materials in biosensing applications.

Q9: What methods have been employed to synthesize osmium hydrides using Osmium(III) chloride as a precursor?

A9: Tetrakis(trifluorophosphine)-osmium dihydride, H2Os(PF3)4, can be synthesized through the high-pressure reaction of anhydrous Osmium(III) chloride with PF3 and hydrogen in the presence of copper powder []. This reaction highlights the versatility of OsCl3 as a starting material for preparing diverse osmium complexes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)

![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)